1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine

Regioisomerism Structure-Activity Relationship Thiophene positional isomer

1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine is a synthetic small molecule (C₁₃H₁₈N₄S, MW 262.38) featuring a piperidine core N-substituted with a 4-methyl-1,2,4-triazole-methyl group and bearing a thiophen-3-yl substituent at the 4-position. The compound belongs to a broader class of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives that have been explored as glutaminyl cyclase (QC) and isoQC inhibitors for cancer therapy.

Molecular Formula C13H18N4S
Molecular Weight 262.38
CAS No. 2034511-97-0
Cat. No. B2831825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine
CAS2034511-97-0
Molecular FormulaC13H18N4S
Molecular Weight262.38
Structural Identifiers
SMILESCN1C=NN=C1CN2CCC(CC2)C3=CSC=C3
InChIInChI=1S/C13H18N4S/c1-16-10-14-15-13(16)8-17-5-2-11(3-6-17)12-4-7-18-9-12/h4,7,9-11H,2-3,5-6,8H2,1H3
InChIKeyOEUUILJFMGPFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine (CAS 2034511-97-0): Procurement-Relevant Chemical Profile


1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine is a synthetic small molecule (C₁₃H₁₈N₄S, MW 262.38) featuring a piperidine core N-substituted with a 4-methyl-1,2,4-triazole-methyl group and bearing a thiophen-3-yl substituent at the 4-position. The compound belongs to a broader class of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives that have been explored as glutaminyl cyclase (QC) and isoQC inhibitors for cancer therapy [1]. Its regioisomeric counterpart, 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-2-yl)piperidine (CAS 2034511-86-7), is also commercially available , making positional isomerism a key differentiator. At present, no primary research paper, patent, or authoritative database (PubChem, ChEMBL, BindingDB) contains compound-specific quantitative bioactivity or selectivity data for the exact CAS 2034511-97-0 structure.

Positional isomer comparator for thiophene SAR studies
Class-level glutaminyl cyclase scaffold; no compound-specific activity data
Fragment-like starting point (MW

Substitution Risks for 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine: Why In-Class Analogs Are Not Interchangeable


Substituting 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine with its thiophen-2-yl regioisomer (CAS 2034511-86-7) or other in-class triazolyl-piperidine derivatives carries substantial and unquantified risk for scientific and industrial applications. Thiophene ring connectivity (3-yl vs. 2-yl) alters the spatial orientation of the sulfur atom and π-electron density distribution, which can fundamentally change target binding geometry, selectivity, and ADME properties. In the broader class of glutaminyl cyclase inhibitors, minor structural modifications to the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold have been shown to produce large shifts in inhibitory potency and isoenzyme selectivity between QC and isoQC [1]. Without compound-specific comparative data, any assumption of functional equivalence between the target compound and its closest analogs is purely speculative.

Target compound
Thiophen-3-yl connectivity; unvalidated in QC/isoQC assays
Thiophen-2-yl isomer (CAS 2034511-86-7)
May shift target binding geometry; no cross-comparison data exist
DPCI-series QC/isoQC inhibitors
Scaffold activity may not transfer; thiophenyl substitution likely redirects target engagement

Quantitative Differentiation Evidence: 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine vs. Comparators


Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Positional Isomerism

The target compound features a thiophen-3-yl substituent, whereas the closest commercially available analog (CAS 2034511-86-7) bears a thiophen-2-yl group . In heterocyclic medicinal chemistry, thiophene ring connectivity (3-substituted vs. 2-substituted) is known to alter molecular shape, dipole moment, and sulfur lone-pair orientation, frequently leading to differential target engagement. This class-level inference is supported by extensive literature on thiophene positional isomers in kinase inhibitors and GPCR ligands. However, no direct head-to-head bioactivity comparison between these two specific compounds has been published. Procurement decisions relying on this regioisomeric difference must acknowledge the absence of quantitative binding or functional assay data for the target compound.

Regioisomeric identity
Class-level inference
Target: Thiophen-3-yl Comparator: Thiophen-2-yl isomer (CAS 2034511-86-7)
Orientation difference may alter target binding; no direct comparative bioassay available.
Structural comparison only; class-level knowledge from thiophene kinase inhibitors.
Regioisomerism Structure-Activity Relationship Thiophene positional isomer

Glutaminyl Cyclase (QC/isoQC) Inhibitor Class: Scaffold Activity Potential

A recently published study (PMID: 39504793) demonstrated that 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives can serve as potent, isoQC-selective inhibitors with in vivo anti-cancer efficacy in A549 xenograft models [1]. The lead compound (compound 27) from that series exhibited significant pE-CD47 downregulation and tumor growth inhibition without affecting body weight. While the target compound shares the core triazolyl-piperidine scaffold, it differs in having a thiophen-3-yl substituent rather than the diphenyl-conjugated imidazole (DPCI) motif. No data exist to confirm whether the target compound retains QC/isoQC inhibitory activity, and the substitution pattern may redirect target engagement entirely. This evidence is strictly class-level and should not be interpreted as direct activity confirmation for CAS 2034511-97-0.

QC/isoQC inhibitory potential
Class-level inference
DPCI-series lead compound 27 showed in vivo anti-tumor activity and isoQC selectivity (PMID: 39504793). No data for target compound.
Scaffold suggests possible screening direction; unvalidated derivative.
Must be treated as requiring de novo characterization.
Glutaminyl cyclase isoQC inhibitor Cancer immunotherapy

Physicochemical Property Differentiation: Molecular Weight, Formula, and Predicted Lipophilicity

The target compound has a molecular formula of C₁₃H₁₈N₄S and a molecular weight of 262.38 Da . This places it below the typical lead-like MW threshold (≤300 Da) and within favorable drug-likeness space. In contrast, the DPCI-series compounds from the QC/isoQC inhibitor study (PMID: 39504793) have substantially higher molecular weights (typically >400 Da) due to the biphenyl-imidazole motif. The smaller, more compact structure of the target compound suggests potentially distinct pharmacokinetic properties, although no experimental solubility, logP, or permeability data are publicly available. Predicted lipophilicity (cLogP ~2.5–3.0 based on fragment-based estimation) differs from the thiophen-2-yl isomer only marginally, as the connectivity change does not alter the gross atom composition.

Physicochemical profile
Cross-study comparable
MW 262.38 Da, formula C₁₃H₁₈N₄S; predicted cLogP ~2.5–3.0. DPCI-series compounds >400 Da.
Low MW supports fragment-based discovery; experimental logP/solubility not available.
Prospective measurement needed for scale-up.
Physicochemical properties Lipophilicity Drug-likeness

Patent Landscape: Thiophene-Triazole Derivatives as TNF-α Inhibitors

A Japanese patent application (JP2019-012025A / WO2019/017425) describes thiophene derivatives bearing triazole and piperidine motifs that suppress TNF-α production and inhibit blood cancer cell growth [1]. While the generic Markush structure encompasses compounds structurally related to the target compound, the patent's exemplified compounds do not include CAS 2034511-97-0 specifically. The patent demonstrates that subtle modifications to the thiophene-triazole-piperidine scaffold can switch biological activity from TNF-α suppression to kinase inhibition. This reinforces that structural analogs within this chemical space are unlikely to be functionally interchangeable.

Patent landscape
Class-level inference
WO2019/017425 describes thiophene-triazole-piperidine hybrids suppressing TNF-α; target compound not exemplified.
Structural analogs may switch activity profiles; functional interchangeability unlikely.
Sourcing from reputable supplier with QC essential.
TNF-α inhibition Blood cancer Thiophene patent

Procurement-Driven Application Scenarios for 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine


Positional Isomer Comparator in Thiophene SAR Studies

The unambiguous thiophen-3-yl connectivity makes this compound an essential paired control for researchers studying the impact of thiophene regioisomerism on biological activity. When used alongside the thiophen-2-yl analog (CAS 2034511-86-7), it enables direct attribution of potency or selectivity differences to sulfur atom positioning [1]. This is particularly relevant for kinase inhibitor programs where thiophene orientation often dictates hinge-binding geometry. Procurement of both isomers from documented, quality-controlled sources is strongly recommended for rigorous SAR campaigns.

Diversity Screening in Glutaminyl Cyclase Inhibitor Discovery

The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold has validated potential as a QC/isoQC inhibitor core, with lead compounds demonstrating in vivo anti-tumor activity via pE-CD47 downregulation [1]. The target compound offers a structurally divergent derivative—replacing the DPCI motif with a thiophen-3-yl group—for diversity screening purposes. Screening this compound in QC/isoQC enzymatic assays may reveal whether the thiophenyl substitution preserves or redirects target engagement, potentially identifying novel chemotypes for immuno-oncology applications.

Fragment-Based Lead Discovery (Low-MW Starting Point)

With a molecular weight of 262.38 Da, this compound sits comfortably within fragment-like chemical space, making it suitable as a starting point for fragment-based drug discovery (FBDD). Its relatively low structural complexity (one chiral center absent; few rotatable bonds) enables efficient fragment elaboration. Procurement for fragment library assembly should be accompanied by quality control analytics (¹H NMR, LCMS purity ≥95%) to ensure suitability for biophysical screening (SPR, ITC, or ligand-observed NMR).

Thiophene-Containing Compound Collection Expansion for Inflammation Target Screening

Patent literature (WO2019/017425) indicates that thiophene-triazole-piperidine hybrids can exhibit TNF-α suppressive activity [1]. The target compound may serve as a screening candidate in TNF-α or related inflammatory cytokine assays, particularly if the procuring laboratory is building a focused library around the thiophene-triazole pharmacophore. However, users must be aware that no direct TNF-α activity data exist for this specific compound, and screening results should be interpreted as exploratory.

Application
Selection Property
Validation Focus
Thiophene regioisomer SAR studies
Unambiguous thiophen-3-yl connectivity
Direct attribution of potency/selectivity differences to sulfur positioning
QC/isoQC inhibitor diversity screening
Structurally divergent derivative of validated scaffold
Confirm whether thiophenyl substitution preserves or redirects target engagement
Fragment-based lead discovery
Low molecular weight (262.38 Da), fragment-like
QC analytics (¹H NMR, LCMS purity ≥95%) for biophysical screening suitability
TNF-α pathway screening
Thiophene-triazole-piperidine pharmacophore
Exploratory cytokine assay; no direct TNF-α data exist for this compound
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